2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)
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Overview
Description
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) is a complex organic compound that combines the properties of 2,4,6-trinitrophenol and N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine
Preparation Methods
The synthesis of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves multiple steps. The preparation typically starts with the nitration of phenol to produce 2,4,6-trinitrophenol. This is followed by the synthesis of N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine through a series of reactions involving benzimidazole derivatives and propylphenyl sulfanyl compounds. The final step involves combining these two components under specific reaction conditions to form the desired compound .
Chemical Reactions Analysis
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 2,4,6-Trinitrophenol–N,N-diethylaniline
- 2,4,6-Trinitrophenol–naphthalene
- 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-methylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine .
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
4922-03-6 |
---|---|
Molecular Formula |
C34H35N9O14S |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(4-propylphenyl)sulfanylbenzimidazol-1-yl]ethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C22H29N3S.2C6H3N3O7/c1-4-9-18-12-14-19(15-13-18)26-22-23-20-10-7-8-11-21(20)25(22)17-16-24(5-2)6-3;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8,10-15H,4-6,9,16-17H2,1-3H3;2*1-2,10H |
InChI Key |
FXTPLSFLZSBMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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